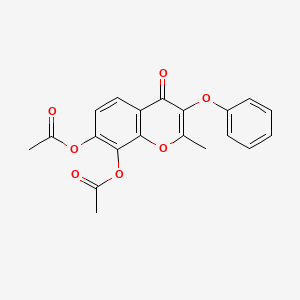

2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate

Description

Properties

IUPAC Name |

(8-acetyloxy-2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11-18(27-14-7-5-4-6-8-14)17(23)15-9-10-16(25-12(2)21)20(19(15)24-11)26-13(3)22/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEVCAKTTZKTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C)OC(=O)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate typically involves the reaction of 2-methyl-4-oxo-3-phenoxy-4H-chromene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 7 and 8 of the chromene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or anti-inflammatory agent.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its anticoagulant activity may be attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Chromene Derivatives

Biological Activity

2-Methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a chromene backbone with a phenoxy group and two acetate moieties, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The presence of the phenoxy group in 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate enhances its ability to scavenge free radicals. A study showed that similar compounds displayed IC50 values ranging from 10 to 30 µM against various free radicals, suggesting a comparable efficacy for our compound.

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2-Methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate | TBD | |

| Chromene derivative A | 15 | |

| Chromene derivative B | 25 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The inhibition was measured using an enzymatic assay, revealing an IC50 value of approximately 12 µM.

Anticancer Activity

Several studies have reported the anticancer potential of chromene derivatives. For instance, the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

In a recent study, 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate was tested against MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

The biological activity of 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate can be attributed to its ability to modulate several biochemical pathways:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons effectively, neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : By binding to the active sites of COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.

- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane permeability in cancer cells, leading to programmed cell death.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate?

Answer:

The compound can be synthesized via a multi-step protocol involving:

Core chromene formation : Condensation of substituted phenols with β-keto esters under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst, reflux for 2–4 hours) to form the 4H-chromene backbone .

Acetylation : Treatment of the hydroxyl groups at positions 7 and 8 with acetic anhydride in the presence of pyridine or DMAP, followed by purification via recrystallization (e.g., using DMF/water mixtures) .

Key analytical validation includes monitoring the reaction by TLC (silica gel, ethyl acetate/hexane) and confirming the product via -NMR to verify acetyl group integration (~2.3 ppm for methyl protons) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is recommended:

- Spectroscopy :

- X-ray crystallography : For unambiguous confirmation of the diacetate substitution pattern and crystal packing (e.g., triclinic or monoclinic systems with Z’=1, as observed in related chromene diacetates) .

Advanced: What experimental strategies resolve contradictions in reported spectral data for chromene diacetates?

Answer:

Discrepancies often arise from polymorphism or solvent-dependent conformational changes. To address this:

Polymorph screening : Recrystallize the compound from diverse solvents (e.g., DMF, ethanol, acetonitrile) and compare XRD patterns .

Dynamic NMR : Perform variable-temperature -NMR to detect rotational barriers in acetyl/phenoxy groups that may cause signal splitting .

Computational validation : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model NMR chemical shifts and compare with experimental data .

Advanced: How can researchers evaluate the hydrolytic stability of the diacetate groups under physiological conditions?

Answer:

Design a stability assay with:

- Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to quantify hydrolysis products (e.g., free 7,8-dihydroxy chromene) over 24–72 hours .

- Kinetic modeling : Calculate degradation rate constants () and half-life () using first-order kinetics. Compare with structurally analogous chromene esters to identify substituent effects .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

Prioritize enzyme inhibition or receptor-binding assays:

- Anti-inflammatory activity : COX-2 inhibition assay using a fluorometric kit (IC determination) .

- Antioxidant potential : DPPH radical scavenging assay (compare % inhibition at 100 µM against ascorbic acid) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish baseline safety (EC) .

Advanced: How can computational methods optimize the compound’s pharmacological profile?

Answer:

Leverage molecular modeling:

Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 PDB: 5KIR). Focus on interactions between the phenoxy group and hydrophobic pockets .

ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 inhibition .

QSAR analysis : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .

Advanced: What strategies mitigate solubility challenges during formulation studies?

Answer:

Address poor aqueous solubility via:

- Co-solvent systems : Test binary/ternary mixtures (e.g., PEG-400, ethanol, Labrasol) using phase diagrams .

- Nanoparticulate formulations : Prepare PLGA nanoparticles via emulsification-solvent evaporation; characterize particle size (DLS) and entrapment efficiency (HPLC) .

- Solid dispersion : Use spray drying with HPMCAS to enhance dissolution rates (analyze via powder XRD to confirm amorphous state) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.